7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine
Brand Name: Vulcanchem
CAS No.: 867330-26-5
VCID: VC2109901
InChI: InChI=1S/C8H7BrN4/c1-4-2-5(9)3-6-7(4)11-8(10)13-12-6/h2-3H,1H3,(H2,10,11,13)
SMILES: CC1=CC(=CC2=C1N=C(N=N2)N)Br
Molecular Formula: C8H7BrN4
Molecular Weight: 239.07 g/mol

7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine

CAS No.: 867330-26-5

Cat. No.: VC2109901

Molecular Formula: C8H7BrN4

Molecular Weight: 239.07 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine - 867330-26-5

Specification

CAS No. 867330-26-5
Molecular Formula C8H7BrN4
Molecular Weight 239.07 g/mol
IUPAC Name 7-bromo-5-methyl-1,2,4-benzotriazin-3-amine
Standard InChI InChI=1S/C8H7BrN4/c1-4-2-5(9)3-6-7(4)11-8(10)13-12-6/h2-3H,1H3,(H2,10,11,13)
Standard InChI Key RGCPQJWQLGCWGM-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1N=C(N=N2)N)Br
Canonical SMILES CC1=CC(=CC2=C1N=C(N=N2)N)Br

Introduction

Chemical Properties and Structural Characteristics

7-Bromo-5-methylbenzo[e] triazin-3-amine is a heterocyclic compound characterized by a benzotriazine core with specific functional groups. The compound has been assigned CAS Number 867330-26-5 and possesses a molecular formula of C8H7BrN4 with a molecular weight of 239.07 g/mol . The chemical structure features a benzotriazine scaffold with a bromine atom at position 7, a methyl group at position 5, and an amino group at position 3.

The structural characteristics of this compound can be defined through various chemical identifiers:

ParameterValue
IUPAC Name7-bromo-5-methyl-1,2,4-benzotriazin-3-amine
Molecular FormulaC8H7BrN4
Molecular Weight239.07 g/mol
Standard InChIInChI=1S/C8H7BrN4/c1-4-2-5(9)3-6-7(4)11-8(10)13-12-6/h2-3H,1H3,(H2,10,11,13)
Standard InChIKeyRGCPQJWQLGCWGM-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=CC2=C1N=C(N=N2)N)Br

The molecular structure consists of a fused benzene and triazine ring system. The triazine component contains three nitrogen atoms in positions 1, 2, and 4, creating an electron-deficient heterocycle. The benzene ring is substituted with a bromine atom and a methyl group, while the triazine ring bears an amino group. This arrangement of functional groups contributes to the compound's unique chemical reactivity and potential biological activity.

Chemical Reactivity

The chemical reactivity of 7-Bromo-5-methylbenzo[e][1, triazin-3-amine is primarily determined by its functional groups and heterocyclic structure. The presence of the bromine atom at position 7 makes this compound particularly valuable for various transformations, as it provides a reactive site for substitution reactions and coupling processes.

Cross-Coupling Reactions

The bromine substituent makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination. These reactions can introduce various aryl, heteroaryl, or amino groups at position 7, resulting in diversely functionalized benzotriazine derivatives with potential applications in medicinal chemistry.

Nucleophilic Substitution

The electron-deficient nature of the triazine ring can facilitate nucleophilic aromatic substitution reactions, particularly at the bromine-substituted position. Nucleophiles such as amines, alcohols, and thiols can potentially replace the bromine atom, leading to a variety of substituted products.

Functional Group Transformations

The amino group at position 3 offers additional possibilities for chemical transformations, including diazotization, acylation, and alkylation reactions. These modifications can further expand the chemical diversity and potential applications of compounds derived from 7-Bromo-5-methylbenzo[e] triazin-3-amine.

Modification TypePositionPotential Impact
Halogen substitutionPosition 7Altered lipophilicity and binding properties
Alkyl group variationsPosition 5Modulation of electronic properties and steric effects
Amino group functionalizationPosition 3Enhanced target selectivity and pharmacokinetic properties
Ring system modificationsTriazine coreAltered electronic distribution and binding characteristics

Future Research Directions

Given the limited specific information available on 7-Bromo-5-methylbenzo[e] triazin-3-amine, several research directions could be pursued to expand our understanding of this compound and explore its potential applications:

Comprehensive Structural Characterization

Detailed structural characterization using advanced spectroscopic and crystallographic techniques would provide a solid foundation for understanding the compound's properties and reactivity.

Systematic Exploration of Chemical Reactivity

Investigating the reactivity of 7-Bromo-5-methylbenzo[e] triazin-3-amine in various chemical transformations, particularly cross-coupling reactions and nucleophilic substitutions, would expand the library of benzotriazine derivatives and potentially identify compounds with enhanced properties.

Biological Activity Screening

Comprehensive screening of 7-Bromo-5-methylbenzo[e] triazin-3-amine and its derivatives for various biological activities, including kinase inhibition, anti-cancer effects, and anti-inflammatory properties, would reveal potential therapeutic applications.

Structure-Activity Relationship Studies

Systematic modification of the compound's structure followed by biological evaluation would establish structure-activity relationships, guiding the design of optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

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